2,2'-(Hexane-1,6-diylbis(thio))bisethanol

Description

Overview of 2,2'-(Hexane-1,6-diylbis(thio))bisethanol within Thioether-Alcoholic Architectures

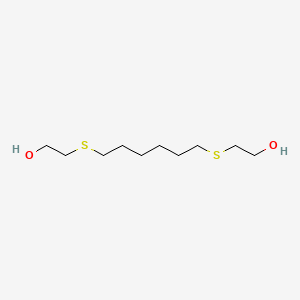

This compound, systematically named 2,2'-[1,6-hexanediylbis(thio)]bis-ethanol, possesses a molecular structure characterized by a central six-carbon aliphatic chain (hexane-1,6-diyl) flanked by two sulfur atoms, each of which is bonded to an ethanol (B145695) group. This arrangement results in a bifunctional molecule with two terminal hydroxyl (-OH) groups and two internal thioether (C-S-C) linkages.

The presence of both soft thioether donors and hard alcohol functionalities imparts a distinct chemical character to the molecule. The thioether groups are known for their ability to coordinate with soft metal ions, while the hydroxyl groups can participate in hydrogen bonding or act as nucleophiles. The flexibility of the hexane (B92381) linker allows the molecule to adopt various conformations, which can be a crucial factor in its potential applications, such as in the formation of coordination polymers or self-assembled monolayers.

The compound is commercially available and has been identified by the CAS Registry Number 5416-14-8 nih.govoaepublish.comresearchgate.net. Analytical methods for its characterization, such as High-Performance Liquid Chromatography (HPLC), have been developed. A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724), water, and phosphoric acid can be employed for its analysis nih.gov. For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid nih.gov.

Historical Context of Hexane-1,6-diyl Linkers in Advanced Chemical Synthesis

The hexane-1,6-diyl group is a common and versatile linker in the design of bifunctional and multifunctional molecules. Its flexibility and defined length have made it a valuable component in various areas of advanced chemical synthesis. The use of such aliphatic chains allows for the spatial separation of two functional groups, enabling them to act independently or cooperatively.

Historically, linkers of this type have been integral to the development of a wide range of molecular architectures. For instance, the hexane-1,6-diyl unit has been employed in the synthesis of crosslinking agents like 1,6-hexanediol (B165255) diacrylate and 1,6-hexanediol diglycidyl ether, which are used to impart flexibility and toughness to polymers researchgate.netsemanticscholar.org. In the field of supramolecular chemistry, flexible linkers are crucial for the construction of macrocycles and coordination polymers, where they can influence the final structure and properties of the assembly researchgate.net.

More recently, similar alkyl chains have been utilized in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation. The nature and length of the linker, often an alkyl chain, are critical for the efficacy of the PROTAC.

In the context of Schiff base ligands, the hexane-1,6-diamine precursor, which contains the same six-carbon backbone, is used to create tetradentate ligands capable of coordinating to metal centers researchgate.net. This demonstrates the broad utility of the hexane-1,6-diyl moiety as a foundational building block in constructing complex molecules with tailored functions.

Significance of Thioether-Alcohol Bifunctional Compounds in Specialized Chemical Research

Bifunctional compounds containing both thioether and alcohol functionalities are of significant interest in various fields of chemical research due to their unique combination of properties. The thioether group, with its soft sulfur donor atom, exhibits a strong affinity for soft and borderline metal ions, making these compounds excellent ligands in coordination chemistry. The alcohol group, on the other hand, can participate in hydrogen bonding, act as a proton donor or acceptor, and serve as a point for further chemical modification.

This duality of function makes thioether-alcohol compounds valuable building blocks in the synthesis of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to coordinate to metal centers through the thioether sulfur while potentially forming hydrogen-bonded networks via the alcohol groups can lead to the formation of complex and functional supramolecular architectures.

Self-Assembled Monolayers (SAMs): Thiol and thioether compounds are well-known for their ability to form ordered monolayers on metal surfaces, such as gold oaepublish.com. The presence of a terminal hydroxyl group in a thioether-alcohol can modify the surface properties, introducing hydrophilicity and providing sites for further functionalization. This is relevant for applications in biosensors, electronics, and corrosion protection researchgate.netdtu.dksigmaaldrich.comnih.gov.

Catalysis: Thioether-containing ligands have been increasingly used in homogeneous catalysis. The electronic properties of the metal center can be fine-tuned by the thioether ligand, influencing the catalytic activity and selectivity of the complex. The alcohol functionality can also play a role in the catalytic cycle, for example, through proton transfer or by acting as a hemilabile coordinating group.

Materials Science: The incorporation of thioether-alcohol units into polymers can introduce specific functionalities. The thioether linkage can enhance the refractive index of polymers, while the hydroxyl groups can improve adhesion and provide sites for cross-linking.

While specific research findings on the direct application of this compound are not widely documented in publicly available literature, its structural motifs suggest its potential as a flexible ligand for the synthesis of coordination compounds, a building block for functional polymers, and a component for modifying surfaces through self-assembly. The principles established from the study of other thioether-alcohol compounds provide a strong basis for predicting its potential utility in these specialized areas of chemical research.

Structure

3D Structure

Properties

CAS No. |

5416-14-8 |

|---|---|

Molecular Formula |

C10H22O2S2 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

2-[6-(2-hydroxyethylsulfanyl)hexylsulfanyl]ethanol |

InChI |

InChI=1S/C10H22O2S2/c11-5-9-13-7-3-1-2-4-8-14-10-6-12/h11-12H,1-10H2 |

InChI Key |

TUWUPOYDYIRWEI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCSCCO)CCSCCO |

Origin of Product |

United States |

Coordination Chemistry of 2,2 Hexane 1,6 Diylbis Thio Bisethanol

Ligand Design Principles: Multidentate Sulfur and Oxygen Donor Sites

The molecular structure of 2,2'-(Hexane-1,6-diylbis(thio))bisethanol, featuring two soft thioether sulfur atoms and two hard hydroxyl oxygen atoms separated by a flexible hexyl chain, theoretically predisposes it to act as a versatile chelating and bridging ligand. The thioether groups, known for their affinity for soft metal ions, and the hydroxyl groups, which can coordinate to a wide range of metal centers, offer multiple potential binding modes. beilstein-journals.orgsielc.com The conformational flexibility of the hexane-1,6-diyl spacer could allow the ligand to adapt to the preferred coordination geometries of various metal ions, potentially leading to the formation of mononuclear, binuclear, or polymeric coordination complexes.

Synthesis and Characterization of Metal Complexes

A thorough search of scientific databases yields no specific studies detailing the synthesis and characterization of metal complexes involving this compound. While general methods for the synthesis of transition metal thioether and alcohol complexes are well-established, their specific application to this ligand has not been reported. beilstein-journals.orgresearchgate.net

Transition Metal Complexation Studies Involving this compound

There are no dedicated research articles or reports found in the public domain that focus on the complexation of transition metals with this compound. Such studies would be crucial to understanding the coordination preferences of this ligand with d-block elements, which are known to form a wide variety of complexes with thioether-containing ligands. beilstein-journals.org

Main Group Metal Coordination Investigations

Similarly, the coordination chemistry of this compound with main group metals appears to be an uninvestigated field. The interaction of the sulfur and oxygen donor atoms with s- and p-block elements could lead to novel structural motifs and properties, but no such investigations have been documented.

Structural Elucidation of Metal-2,2'-(Hexane-1,6-diylbis(thio))bisethanol Complexes

Without the synthesis of any metal complexes, there is consequently no structural data available.

Single Crystal X-Ray Diffraction Analysis of Coordination Geometries

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes, providing invaluable information on bond lengths, bond angles, and coordination geometries. A search for crystallographic data for any metal complex of this compound did not yield any results. The scientific community awaits the synthesis and crystallization of such complexes to enable their structural characterization.

Spectroscopic Signatures of Ligand-Metal Interactions

In the absence of direct experimental data for this compound complexes, the expected spectroscopic signatures can be hypothesized based on studies of similar thioether-alcohol ligands.

Infrared (IR) Spectroscopy: Coordination of the alcohol groups to a metal center would be expected to cause a shift in the O-H stretching frequency to a lower wavenumber, and the C-O stretching vibration would also be affected. Similarly, the C-S stretching vibration would likely shift upon coordination of the thioether sulfur atoms. These shifts, while typically small for thioethers, provide evidence of the ligand's interaction with the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In diamagnetic complexes, the coordination of the ligand would lead to shifts in the ¹H and ¹³C NMR signals of the protons and carbons near the donor atoms. For instance, the protons of the methylene (B1212753) groups adjacent to the sulfur and oxygen atoms would be particularly sensitive to the coordination environment.

Without experimental data, a specific data table for the spectroscopic signatures of metal complexes of this compound cannot be constructed.

Redox Behavior and Electron Transfer Processes in this compound Metal Complexes

The redox properties of metal complexes are fundamentally influenced by the donor atoms of the ligand. The presence of both thioether and alcohol functionalities in this compound suggests that its metal complexes could exhibit interesting electrochemical behavior.

Techniques such as cyclic voltammetry would be instrumental in characterizing the redox behavior of these hypothetical complexes. This method could reveal the formal reduction potentials of the metal center, indicating the stability of different oxidation states. The reversibility of the redox processes would provide insight into the stability of the complex upon electron transfer.

The combination of soft sulfur and hard oxygen donors in the ligand would influence the stabilization of various metal oxidation states. The flexible hexane (B92381) chain allows the ligand to adopt different conformations to accommodate the geometric preferences of the metal ion in its various oxidation states. The electron-donating properties of the thioether and alcohol groups would generally make the metal center more electron-rich, potentially making it easier to oxidize (i.e., shifting the M(n)/M(n+1) redox couple to more negative potentials).

Again, the lack of specific experimental studies on metal complexes of this compound prevents the creation of a detailed data table of their electrochemical properties. The rich potential of this ligand in coordination chemistry remains an area ripe for future investigation.

Polymerization Chemistry and Monomer Applications of 2,2 Hexane 1,6 Diylbis Thio Bisethanol

Role as a Polyol Monomer in Condensation Polymerizationselte.huyoutube.com

As a di-functional alcohol (diol), 2,2'-(Hexane-1,6-diylbis(thio))bisethanol serves as a key building block, or monomer, in step-growth polymerization, specifically through condensation reactions. In these processes, the monomer's hydroxyl (-OH) end groups react with other monomers possessing complementary functional groups, leading to the formation of long polymer chains. youtube.com With each reaction step, a small molecule, typically water, is eliminated, characteristic of condensation polymerization. youtube.com The presence of two hydroxyl groups allows it to act as a chain extender, forming linear polymers.

Polyurethane and Polyester Synthesis Utilizing this compound

The terminal hydroxyl groups of this compound enable its direct participation in the synthesis of two major classes of condensation polymers: polyurethanes and polyesters.

Polyurethane Synthesis: Polyurethanes are formed through the polyaddition reaction of a diol with a diisocyanate. acs.orgyoutube.com When this compound is used as the polyol component, its hydroxyl groups react with the isocyanate (-NCO) groups of a monomer like 1,6-hexamethylene diisocyanate (HDI) to form urethane (B1682113) linkages [-NH-C(O)-O-]. acs.orgresearchgate.net The resulting polymer integrates the flexible, thioether-containing hexane (B92381) segment into the polyurethane backbone. The properties of the final polyurethane can be tailored based on the choice of diisocyanate; aromatic isocyanates tend to enhance thermal stability, while aliphatic ones may yield polymers that are more susceptible to degradation at lower temperatures. acs.org

Polyester Synthesis: Polyester synthesis involves the reaction of a diol with a dicarboxylic acid or one of its derivatives, such as a diacyl chloride or a diester, through a process called esterification. youtube.com The primary methods for creating polyesters using a diol like this compound are direct esterification with a diacid (e.g., adipic acid) or transesterification with a diester (e.g., dimethyl terephthalate). youtube.commdpi.com The reaction forms ester bonds [-C(O)-O-] in the polymer backbone. The incorporation of thioether groups via this monomer can lead to poly(thioether-ester)s, a class of polymers known for specific functionalities. researchgate.netmdpi.com

| Polymer Type | Co-Monomer Type | Example Co-Monomer | Resulting Linkage | Polymer Class |

|---|---|---|---|---|

| Polyurethane | Diisocyanate | 1,6-Hexamethylene diisocyanate (HDI) | Urethane [-NH-C(O)-O-] | Poly(thioether-urethane) |

| Polyester | Dicarboxylic Acid | Adipic Acid | Ester [-C(O)-O-] | Poly(thioether-ester) |

| Polyester | Diester (via Transesterification) | Dimethyl Terephthalate | Ester [-C(O)-O-] | Poly(thioether-ester) |

Copolymerization Strategies with Thioether-Alcoholic Components

Copolymerization is a critical strategy for fine-tuning the properties of the final material. By incorporating this compound along with other diols or polyols into the polymerization mixture, random or block copolymers can be synthesized. This approach allows for a precise balance of properties. For instance, copolymerizing this thioether diol with a more rigid diol, such as 1,4-cyclohexanedimethanol, could enhance the stiffness and thermal stability of the resulting polyester. mdpi.com

Furthermore, the inclusion of other thioether-alcoholic components or dithiols can be used to increase the sulfur content in the polymer backbone. elte.humdpi.com This can enhance specific properties like the refractive index, thermal stability, and adhesion to metal surfaces. Thiol-ene click chemistry, a highly efficient and atom-economical reaction, provides another route for creating copolymers by reacting thiol groups with unsaturated monomers, which can be incorporated alongside traditional condensation techniques to create complex polymer structures. mdpi.comresearchgate.net

Kinetics and Mechanisms of Polymerization Reactions Involving this compound or Related Hexane-1,6-diyl-based Monomersmdpi.com

While specific kinetic studies on the polymerization of this compound are not widely documented, the kinetics can be inferred from related systems. The polymerization would follow the general principles of step-growth kinetics, where the molecular weight of the polymer increases steadily throughout the reaction.

| Polymerization State | Reaction Model | Activation Energy (Ea) | Key Finding |

|---|---|---|---|

| Liquid-State | Zero-Order | ~106 kJ mol⁻¹ | Governed by a single rate-limiting step. mdpi.comnih.gov |

| Solid-State | Autocatalytic | 68 to 95 kJ mol⁻¹ (variable) | Complex kinetics with multiple steps. mdpi.com |

*Data from the study of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) and is provided for comparative insight into a related monomer system. mdpi.comnih.gov

Structure-Property Relationships in Polymers Derived from this compound

The final properties of polymers derived from this compound are a direct consequence of its molecular structure. uomustansiriyah.edu.iqscribd.com The interplay between the flexible aliphatic chain, the thioether linkages, and the polar groups formed during polymerization (urethane or ester) dictates the material's mechanical, thermal, and optical characteristics. specialchem.com

Thioether Linkages: The presence of sulfur atoms in the polymer backbone is a key feature. Compared to their ether analogues, thioethers can increase the polymer's refractive index, a desirable property for optical applications. warwick.ac.uk Sulfur-containing polymers are also known for their potential for improved thermal stability and resistance to certain chemicals. researchgate.net The sulfur atoms can also act as coordination sites for heavy metals, giving the polymer potential applications in sensing or remediation.

Flexible Hexane Spacer: The -(CH₂)₆- chain between the thioether groups provides significant rotational freedom to the polymer backbone. nih.gov This flexibility typically leads to a lower glass transition temperature (Tg), resulting in materials that are less brittle and more ductile at room temperature. uomustansiriyah.edu.iq

Polar Linkages: The urethane or ester groups formed during polymerization are polar and capable of hydrogen bonding. In polyurethanes, the hydrogen bonding between N-H and C=O groups is particularly strong, leading to the formation of hard segments that act as physical cross-links. This contributes significantly to the polymer's tensile strength and elasticity. acs.orgyoutube.com

| Structural Component | Anticipated Effect on Property |

|---|---|

| Thioether Linkage (-S-) | Increases refractive index, enhances thermal stability, provides sites for metal coordination. warwick.ac.ukresearchgate.net |

| Hexane Chain (-(CH₂)₆-) | Increases chain flexibility, lowers glass transition temperature (Tg), improves ductility. nih.gov |

| Urethane/Ester Linkages | Introduces polarity and hydrogen bonding, increasing mechanical strength and influencing thermal properties. acs.org |

Development of Advanced Polymeric Frameworks through this compound Incorporation

The unique chemical nature of this compound makes it a candidate for creating advanced polymeric frameworks with specialized functions.

One significant opportunity lies in the post-polymerization modification of the thioether groups. The sulfur atoms can be oxidized to form sulfoxides (-SO-) or sulfones (-SO₂-). elte.hu This transformation dramatically increases the polarity of the polymer chain, which can be used to create "smart" materials that respond to oxidative environments. elte.hu Such materials could have applications in sensors or controlled-release systems.

Furthermore, this monomer can be used to build more complex polymer architectures. It can serve as a backbone for graft copolymers, where other polymer chains are attached to the main chain, potentially via the sulfur atoms. researchgate.net It can also be used in conjunction with multifunctional monomers to create cross-linked networks. For example, networks formed with 1,6-hexanedithiol (B72623) and gold nanoparticles have been used to modify polymer membranes, improving their permeability and rejection properties. nih.gov The biocompatibility of some poly(thioether-ester)s suggests potential for use in biomedical applications, such as drug delivery systems. researchgate.net

Reactivity and Reaction Mechanisms of 2,2 Hexane 1,6 Diylbis Thio Bisethanol

Reactions at the Hydroxyl Functionalities

The terminal hydroxyl groups are primary alcohols, and as such, they undergo reactions typical of this functional class. These reactions are fundamental for modifying the polarity, solubility, and functionality of the molecule.

Esterification and Etherification Reactions

The hydroxyl groups of 2,2'-(Hexane-1,6-diylbis(thio))bisethanol can be readily converted to esters and ethers through well-established synthetic protocols.

Esterification: In the presence of an acid catalyst or a coupling agent, the hydroxyl groups can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding diesters. The reaction rate and yield can be influenced by the choice of reagents and reaction conditions. For instance, the use of a highly reactive acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would be expected to proceed efficiently.

Etherification: Similar to other primary alcohols, the hydroxyl groups can be converted into ethers. The Williamson ether synthesis, a classic method for ether formation, is applicable here. This would involve the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding dialkoxide. This is followed by the nucleophilic substitution reaction of the alkoxide with an alkyl halide. libretexts.orgmasterorganicchemistry.com The choice of the alkyl halide will determine the nature of the resulting ether.

| Reaction Type | Reagents | Expected Product |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | 2,2'-(Hexane-1,6-diylbis(thio))bis(ethane-2,1-diyl) dicarboxylate |

| Esterification | Acyl Chloride (R-COCl) + Base | 2,2'-(Hexane-1,6-diylbis(thio))bis(ethane-2,1-diyl) dicarboxylate |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 1,6-Bis((2-(alkoxy)ethyl)thio)hexane |

Derivatization for Spectroscopic Probes and Functionalization

The hydroxyl groups serve as convenient handles for the introduction of various functional moieties, including those that can act as spectroscopic probes. By reacting the hydroxyl groups with fluorescent tags, chromophores, or other reporter molecules, the parent compound can be transformed into a tool for various analytical and imaging applications. For example, reaction with a fluorescent acyl chloride or isocyanate would yield a fluorescently labeled derivative. This functionalization is crucial for applications where tracking the molecule or its interactions is desired.

Reactions at the Thioether Linkages

The sulfur atoms in the thioether linkages are nucleophilic and can be readily oxidized or engage in coordination with metal ions. libretexts.org

Controlled Oxidation to Sulfoxides and Sulfones

The thioether moieties can be selectively oxidized to either sulfoxides or sulfones depending on the nature and stoichiometry of the oxidizing agent. masterorganicchemistry.com Mild oxidizing agents, such as one equivalent of hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), will typically yield the corresponding bis(sulfoxide). The use of stronger oxidizing agents or an excess of the oxidant will lead to the formation of the bis(sulfone). masterorganicchemistry.comchemistrysteps.com The progressive oxidation of the sulfur atoms significantly alters the polarity and hydrogen bonding capabilities of the molecule.

| Oxidation State | Oxidizing Agent | Expected Product |

| Sulfoxide | 1 eq. H₂O₂ or m-CPBA | 2,2'-(Hexane-1,6-diylbis(sulfinyl))bisethanol |

| Sulfone | Excess H₂O₂ or strong oxidant | 2,2'-(Hexane-1,6-diylbis(sulfonyl))bisethanol |

Investigation of Thioether Coordination and Cleavage Reactions

Coordination: The lone pairs of electrons on the sulfur atoms of the thioether linkages allow this molecule to act as a ligand in coordination chemistry. It can coordinate to various metal ions, forming metal complexes. The flexibility of the hexane (B92381) backbone may allow the molecule to act as a chelating ligand, potentially binding to a single metal center or bridging between two metal centers. The nature of the coordination will depend on the metal ion, the solvent, and the presence of other competing ligands.

Cleavage: The carbon-sulfur bonds in thioethers can be cleaved under specific conditions. Metal-free methods for C-S bond cleavage have been developed, often utilizing reagents like N-bromosuccinimide (NBS) or Selectfluor. researchgate.net These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The specific products of C-S bond cleavage in this compound would depend on the reagents and reaction conditions employed.

Mechanistic Investigations of Chemical Transformations

Detailed mechanistic studies specifically on this compound are not widely reported. However, the mechanisms of the reactions it undergoes can be inferred from the well-established principles of organic chemistry.

Esterification and Etherification: These reactions at the hydroxyl groups proceed through standard nucleophilic acyl substitution and Williamson ether synthesis mechanisms, respectively. The latter is a classic example of an SN2 reaction. libretexts.orgmasterorganicchemistry.com

Oxidation of Thioethers: The oxidation of thioethers to sulfoxides and sulfones is believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. For peroxy acids, this involves a concerted mechanism.

Thioether Cleavage: Mechanistic studies on analogous systems suggest that C-S bond cleavage can occur through various pathways, including the formation of sulfonium (B1226848) intermediates. researchgate.net The exact mechanism would depend on the specific reagents used to effect the cleavage.

Further research focusing on the kinetics and intermediates of these transformations for this compound would provide a more complete understanding of its chemical behavior.

Catalytic Effects on Reaction Pathways

Similarly, specific research detailing the catalytic effects on the reaction pathways of this compound is not found in the current body of scientific literature. The influence of various catalysts, such as acids, bases, or metal complexes, on accelerating or directing its reactions toward specific products remains an uninvestigated area.

For instance, acid catalysts would be expected to facilitate the esterification of the terminal hydroxyl groups, while specific metal catalysts might promote the oxidation of the thioether linkages. However, without experimental evidence, any discussion of catalytic efficiency, selectivity, or the underlying reaction mechanisms would be purely speculative.

Interactive Data Table: Placeholder for Catalytic Data

This table serves as a template to demonstrate how data on catalytic effects would be organized if it were accessible from research sources. The information presented is hypothetical.

| Reaction Type | Catalyst | Catalyst Loading (mol%) | Product Yield (%) | Selectivity |

| Esterification | Sulfuric Acid | 1 | Data not available | Data not available |

| Oxidation | Titanium Silicate-1 (TS-1) | 5 | Data not available | Data not available |

| C-S Coupling | Palladium(II) Acetate | 2 | Data not available | Data not available |

Theoretical and Computational Studies of 2,2 Hexane 1,6 Diylbis Thio Bisethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 2,2'-(Hexane-1,6-diylbis(thio))bisethanol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The conformational landscape of this compound is complex due to the rotational freedom of the central hexane (B92381) chain and the two thioethanol side arms. The hexane backbone can adopt various conformations, from a fully extended, linear arrangement to more compact, folded structures. The orientation of the thioethanol groups relative to the chain and to each other further multiplies the number of possible conformers.

DFT calculations are employed to identify the most stable conformations by optimizing the geometry of various starting structures and comparing their resulting electronic energies. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or a larger one for more accuracy. The calculations would likely reveal that the lowest energy conformers seek to minimize steric hindrance. Similar to studies on other flexible alkyl chains, the anti-periplanar (fully extended) conformation of the hexane backbone is expected to be a low-energy state in the gas phase. sapub.org However, intramolecular hydrogen bonding between the terminal hydroxyl groups, or between a hydroxyl group and a sulfur atom in folded conformations, could also lead to particularly stable structures.

Below is a hypothetical data table illustrating the kind of results a DFT study on the relative energies of different conformers might produce.

| Conformer Description | Dihedral Angles (C-C-C-C) | Relative Energy (kJ/mol) |

| Fully Extended (Anti) | ~180°, ~180°, ~180° | 0.00 |

| Central Gauche Fold | ~180°, ~60°, ~180° | 3.5 |

| Double Gauche Fold | ~60°, -60°, ~60° | 7.2 |

| Folded with H-Bonding | Variable | -5.0 |

Note: This table is illustrative and contains hypothetical values to demonstrate the expected output of a DFT conformational analysis.

Once the geometries of stable conformers are optimized, DFT can be used to predict their spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Specific vibrational modes, such as the O-H stretch of the hydroxyl groups and the C-S stretch of the thioether linkages, can be assigned to calculated peaks. The position of the O-H stretching frequency can be particularly informative; a shift to lower wavenumbers compared to a free hydroxyl group would provide strong evidence for the presence of intramolecular hydrogen bonding in certain conformers.

Similarly, NMR chemical shifts (e.g., for ¹H and ¹³C) can be calculated for each stable conformer. The conformationally averaged calculated shifts can then be compared with experimental NMR data. This comparison helps to confirm the predominant conformations present in solution, providing a link between theoretical gas-phase models and experimental reality.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. nih.govnih.gov In an MD simulation, the molecule is treated using a classical mechanical model with a defined force field (e.g., OPLS-AA, AMBER). The simulation solves Newton's equations of motion for all atoms, allowing the molecule's conformational changes to be observed over a period of nanoseconds or longer.

MD simulations are particularly well-suited to understanding the flexibility of the hexane chain and the range of motion of the thioethanol arms. By running the simulation in a "box" of solvent molecules (like water or an organic solvent), one can also study the influence of the environment on the molecule's conformational preferences and observe the formation and breaking of intermolecular hydrogen bonds with the solvent. The results can be analyzed to determine the probability of finding the molecule in different conformational states, providing a more complete picture of its dynamic nature than static calculations alone.

Prediction of Coordination Behavior and Ligand-Metal Bonding Characteristics

The presence of four potential donor atoms (two "soft" sulfur atoms and two "hard" oxygen atoms) makes this compound a versatile chelating ligand for a variety of metal ions. nih.govnih.gov Computational methods can be used to predict its coordination behavior. By modeling the interaction of the ligand with different metal cations (e.g., Cu²⁺, Ni²⁺, Zn²⁺), DFT can be used to predict the most stable coordination geometry.

These calculations can answer key questions about its role as a ligand:

Denticity: Does it bind to a metal using only the two sulfur atoms (bidentate), or do the hydroxyl groups also participate, making it tetradentate? The flexibility of the hexane chain is crucial here, as it must be able to fold in a way that allows all donor atoms to reach appropriate positions around the metal center.

Chelate Ring Size: The calculations would predict the stability of the chelate rings formed upon coordination.

Binding Energy: The strength of the interaction between the ligand and the metal can be quantified by calculating the binding energy.

Furthermore, analysis of the electronic structure of the optimized metal-ligand complex, for instance through Natural Bond Orbital (NBO) analysis, can provide a detailed description of the ligand-metal bonds. This would reveal the extent of covalent versus electrostatic character in the bonds and the degree of charge transfer from the ligand to the metal. Such computational studies are invaluable for designing and understanding the properties of new metal complexes for applications in catalysis or materials science. southampton.ac.uk

Advanced Characterization Techniques for 2,2 Hexane 1,6 Diylbis Thio Bisethanol and Its Derivatives

High-Resolution Spectroscopic Analysis for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the comprehensive characterization of 2,2'-(Hexane-1,6-diylbis(thio))bisethanol. Each method offers unique information that, when combined, provides a complete picture of the molecule's identity and structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques offer deeper insights into the complex architecture of this compound.

Two-Dimensional (2D) NMR Spectroscopy is crucial for unambiguously assigning all proton and carbon signals, especially in derivatives where the symmetry of the parent molecule is lost. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons of the ethoxy group (HO-CH₂ -CH₂ -S) and within the hexane (B92381) chain (-S-CH₂ -(CH₂ )₄-CH₂ -S), helping to trace the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It is invaluable for assigning carbon signals based on their attached protons. nih.gov For instance, the proton signal for the methylene (B1212753) group adjacent to the sulfur (S-CH₂ ) would show a cross-peak to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show a correlation from the hydroxyl proton to the carbon atom two bonds away (HO -CH₂ -CH₂-S), confirming the position of the alcohol group.

A hypothetical table of expected 2D NMR correlations for the parent compound is presented below.

Interactive Data Table: Predicted 2D NMR Correlations for this compound

| ¹H Signal (ppm, multiplicity) | Correlated ¹H (COSY) | Correlated ¹³C (HSQC) | Correlated ¹³C (HMBC) |

| ~3.7 (t) | ~2.7 (t) | ~60 | ~35 |

| ~2.7 (t) | ~3.7 (t), ~2.6 (t) | ~35 | ~60, ~32 |

| ~2.6 (t) | ~1.6 (p) | ~32 | ~28, ~35 |

| ~1.6 (p) | ~2.6 (t), ~1.4 (p) | ~28 | ~32, ~29 |

| ~1.4 (p) | ~1.6 (p) | ~29 | ~28 |

| ~2.5 (s, broad) | - | - | ~60 |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. t = triplet, p = pentet, s = singlet.

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, which can be particularly insightful for studying crystalline derivatives or the compound's conformation in a solid matrix. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on molecular packing and dynamics. facetsjournal.com For derivatives of this compound, SSNMR could distinguish between different crystalline polymorphs, which may exhibit different physical properties.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule, providing a "molecular fingerprint". researchgate.netrsc.org These two methods are complementary and offer a comprehensive vibrational analysis. masterorganicchemistry.com

Infrared (IR) Spectroscopy is based on the absorption of IR radiation by molecular vibrations. nih.gov For this compound, the IR spectrum would be characterized by several key absorption bands:

O-H Stretch: A strong, broad band typically appears in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) groups, with the broadening resulting from intermolecular hydrogen bonding. youtube.com

C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the hexane and ethanol (B145695) moieties.

C-O Stretch: An absorption band in the 1050-1150 cm⁻¹ range is indicative of the C-O single bond in the primary alcohol.

C-S Stretch: The carbon-sulfur (thioether) stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region. wikipedia.org

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information. masterorganicchemistry.com While the O-H stretch is weak in Raman, the C-S and S-S (in disulfide derivatives) bonds often produce more intense and characteristic signals than in IR spectroscopy, making it a valuable tool for studying the sulfur-containing portions of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad, Strong) | Weak |

| C-H (Alkyl) | Stretching | 2850-3000 (Strong) | Strong |

| C-O (Alcohol) | Stretching | 1050-1150 (Strong) | Moderate |

| C-S (Thioether) | Stretching | 600-800 (Weak) | Moderate to Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. youtube.com This technique is critical for confirming the identity of this compound and its derivatives. Beyond the molecular ion peak, the fragmentation pattern observed in the mass spectrum offers a roadmap of the molecule's structure.

Upon ionization, the molecule breaks apart in a predictable manner. Common fragmentation pathways for thioethers include alpha-cleavage (cleavage of the bond adjacent to the sulfur atom) and cleavage of the C-S bond. libretexts.org The presence of the hydroxyl groups also influences fragmentation, often leading to the loss of a water molecule (18 Da).

For this compound (Molecular Weight: 238.42 g/mol ), key fragments would be expected from the cleavage of the C-S bonds and the C-C bonds within the hexane chain.

Interactive Data Table: Predicted HRMS Fragments

| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |

| 238.1163 | [C₁₀H₂₂O₂S₂]⁺˙ (Molecular Ion) | - |

| 220.0952 | [C₁₀H₂₀OS₂]⁺˙ | Loss of H₂O |

| 177.0799 | [C₇H₁₅O₂S₂]⁺ | Cleavage of C-C bond in hexane chain |

| 133.0431 | [C₅H₁₃OS₂]⁺ | Cleavage of C-S bond with charge on sulfur-containing fragment |

| 105.0323 | [C₄H₉OS]⁺ | Alpha-cleavage next to sulfur and loss of the other half |

| 77.0268 | [C₂H₅OS]⁺ | Fragment containing the hydroxyethylthio group |

Note: The m/z values are calculated based on the most abundant isotopes and represent a hypothetical high-resolution measurement.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and derivatives, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and preparative isolation of non-volatile compounds like this compound. ethernet.edu.et A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for this moderately polar compound.

Method Development involves the systematic selection and optimization of several key parameters to achieve a robust and reliable separation.

Column Selection: A C8 or C18 stationary phase is typically used for reverse-phase separations. A column with low silanol (B1196071) activity, such as a Newcrom R1, has been shown to be effective for this analyte. sielc.com The choice of particle size is a trade-off between efficiency and backpressure; smaller particles (e.g., <3 µm) offer higher resolution and faster analysis times, which is characteristic of Ultra-High-Performance Liquid Chromatography (UHPLC). youtube.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (B52724) (MeCN) or methanol. sielc.com The ratio of these solvents is adjusted to control the retention time of the analyte. For this compound, a gradient elution, where the concentration of the organic modifier is increased over time, would be effective for separating it from both more polar and less polar impurities.

Additives: Small amounts of an acid, such as phosphoric acid or formic acid, are often added to the mobile phase to improve peak shape by suppressing the ionization of any residual silanol groups on the column packing. sielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.com

Optimization: Parameters such as flow rate, column temperature, and the gradient profile are optimized to maximize resolution between the analyte and its impurities while minimizing the analysis time. chromatographyonline.comthermofisher.com

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm | Reverse-phase column with low silanol activity suitable for the analyte. sielc.com |

| Mobile Phase A | Water + 0.1% Phosphoric Acid | Aqueous component of the mobile phase. Acid improves peak shape. sielc.com |

| Mobile Phase B | Acetonitrile + 0.1% Phosphoric Acid | Organic modifier to elute the compound. sielc.com |

| Gradient | 30% B to 90% B over 15 minutes | Separates a range of polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm or Refractive Index (RI) | UV detection for low wavelength absorbance; RI for universal detection. |

This systematic approach to characterization ensures a thorough understanding of the chemical nature of this compound and provides robust methods for its quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile compounds in a sample. For this compound, GC-MS is particularly useful for the analysis of volatile impurities that may be present from its synthesis, such as residual starting materials or by-products. It is also the method of choice for analyzing volatile derivatives of the target compound, which may be intentionally created to enhance analytical detection or to study specific chemical transformations.

The process involves injecting a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. dtic.mil The separation of components is achieved based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). mdpi.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to fragment into characteristic patterns. These charged fragments are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its identification by comparison to spectral libraries. researchgate.net

In the context of this compound, a typical analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC-MS system. The resulting chromatogram would show peaks corresponding to the parent compound (if sufficiently volatile under the conditions) and any impurities. For example, analysis could detect residual 1,6-hexanedithiol (B72623) or 2-mercaptoethanol (B42355). The mass spectrum of each peak can be used to confirm the identity of these impurities. The integration of peak areas allows for their quantification. nih.gov

Table 1: Representative GC-MS Parameters for Impurity Profiling

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness dtic.mil |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min dtic.milmdpi.com |

| Injection Mode | Split (e.g., 75:1 ratio) or Splitless, depending on concentration dtic.mil |

| Injector Temperature | 220-250 °C dtic.mil |

| Oven Temperature Program | Initial temp 60°C, ramp at 15°C/min to 250-280°C, hold for 5 min dtic.milmdpi.com |

| MS Ion Source | Electron Ionization (EI) at 70 eV mdpi.com |

| MS Interface Temperature | 250-280 °C dtic.milmdpi.com |

| Mass Range Scanned | 50-450 amu dtic.mil |

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. acs.org These methods are indispensable for characterizing the thermal stability, phase transitions, and degradation behavior of materials like this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Enthalpies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It provides quantitative information about the physical and chemical changes that involve a change in enthalpy, such as melting, crystallization, and glass transitions. nih.gov

For a crystalline solid like this compound, a DSC scan would reveal a distinct endothermic peak corresponding to its melting point (Tₘ). The temperature at the peak of this transition is taken as the melting temperature, and the area under the peak is directly proportional to the enthalpy of fusion (ΔHfus). technologynetworks.com The sharpness of the melting peak is an indicator of the compound's purity; impurities typically cause the peak to broaden and shift to a lower temperature. nih.gov

DSC can also detect other phase transitions, such as solid-solid crystalline transformations, which would appear as separate endothermic or exothermic events on the thermogram. caltech.edu The technique is highly sensitive and can be used to study the effects of additives or modifications on the thermal properties of the compound. nih.gov For instance, if this compound were used to create a polymer, DSC could be used to determine the glass transition temperature (T₉) of the resulting material. researchgate.net

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting (Tₘ) | 48.5 | 51.2 | 155.4 |

| Crystallization (T꜀) (on cooling) | 35.1 | 32.8 | -153.9 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com This technique is essential for determining the thermal stability and degradation profile of this compound. netzsch.comnih.gov

In a typical TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate. The TGA instrument records the sample's weight as the temperature increases. The resulting TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in the curve indicates a mass loss event, which for this compound would correspond to thermal decomposition.

The onset temperature of decomposition is a key parameter derived from the TGA curve and serves as a measure of the material's thermal stability. netzsch.com The derivative of the TGA curve (the DTG curve) shows the rate of mass loss and its peak indicates the temperature of the maximum decomposition rate. researchgate.net For a compound like this compound, TGA can reveal whether the degradation occurs in a single step or multiple steps, providing insight into the decomposition mechanism. For example, polymers containing thioether groups often show a multi-stage degradation pattern. researchgate.net The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study combustion. acs.org

Table 3: Representative TGA Data for an Organosulfur Compound in a Nitrogen Atmosphere

| Parameter | Temperature (°C) | Mass Loss (%) |

|---|---|---|

| Onset of Decomposition (Tₒₙₛₑₜ) | 225 | ~5% |

| Temperature of Max. Decomposition Rate (Tₚₑₐₖ) | 260 | N/A |

| Mass Remaining at 400 °C | N/A | ~18% |

| Mass Remaining at 600 °C | N/A | ~12% |

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can deduce the precise arrangement of atoms within the crystal lattice. This includes exact bond lengths, bond angles, and torsional angles.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unparalleled insight into its molecular conformation and intermolecular interactions in the solid state. The analysis would reveal the geometry around the sulfur atoms, the conformation of the flexible hexane chain, and the orientation of the terminal hydroxyethyl (B10761427) groups. britannica.com

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal, revealing intermolecular forces such as hydrogen bonding (e.g., between the hydroxyl groups) and van der Waals interactions. researchgate.net This information is fundamental to understanding the compound's physical properties, such as its melting point and solubility. The structural data obtained can be used to validate computational models and to understand structure-property relationships. britannica.com

Table 4: Plausible Single-Crystal X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₂₂O₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.85 |

| b (Å) | 8.50 |

| c (Å) | 14.20 |

| β (°) | 95.5 |

| Volume (ų) | 702.1 |

| Z (molecules/unit cell) | 2 |

Future Research Directions and Emerging Applications

Exploration of New Sustainable Synthetic Pathways

Traditional synthesis of 2,2'-(Hexane-1,6-diylbis(thio))bisethanol involves the reaction of 1,6-dibromohexane (B150918) with 2-mercaptoethanol (B42355) in the presence of a base like sodium hydroxide. nih.govWhile effective, future research is geared towards developing more sustainable and environmentally benign synthetic methodologies.

A key area of exploration is the application of thiol-ene "click" chemistry. [7.1] This approach would involve the photo- or radical-initiated addition of 2-mercaptoethanol to a precursor, 1,6-hexanedithiol (B72623), in the presence of an appropriate alkene. Thiol-ene reactions are known for their high efficiency, mild reaction conditions, and high atom economy, aligning well with the principles of green chemistry. [7.2] Research in this area would focus on optimizing catalysts and reaction conditions to maximize yield and minimize waste.

Table 1: Comparison of Synthetic Pathways

| Feature | Conventional Synthesis nih.gov | Proposed Thiol-Ene Pathway |

|---|---|---|

| Reactants | 1,6-dibromohexane, 2-mercaptoethanol, Sodium Hydroxide | 1,6-hexanedithiol, Alkene, 2-mercaptoethanol |

| Reaction Type | Nucleophilic Substitution | Radical or Base-Catalyzed Addition |

| Key Advantages | Established method | High atom economy, mild conditions, potential for solvent-free reaction. [7.2] |

| Byproducts | Sodium bromide, Water | Minimal byproducts |

Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

The design of functional coordination polymers and MOFs relies heavily on the geometry and chemical nature of the organic linkers used. The flexibility of the hexyl chain in this compound makes it an intriguing candidate for constructing dynamic or "soft" porous materials. [8.1]

Table 2: Potential Metal Ion Interactions and Resulting Framework Properties

| Metal Ion Type | Coordinating Atom | Potential Framework Characteristics |

|---|---|---|

| Soft (e.g., Ag(I), Pd(II)) | Sulfur (Thioether) | Enhanced stability, potential for catalysis, selective adsorption of heavy metals. [8.2] |

| Hard (e.g., Zn(II), Mn(II)) | Oxygen (Hydroxyl) | Formation of robust nodes, luminescence properties. |

Bio-inspired Chemistry and Bioconjugation with this compound Derivatives

The stable thioether linkages and terminal hydroxyl groups of this compound provide a platform for applications in bio-inspired materials and bioconjugation. [9.1] The hydroxyl groups can be chemically modified, for instance, by esterification with molecules bearing maleimide (B117702) or alkyne groups, to prepare derivatives for "click" chemistry reactions.

One avenue of future research is the use of these derivatives as linkers to conjugate biomolecules such as peptides or proteins. [8t] The length and flexibility of the hexane (B92381) spacer could be advantageous in applications where maintaining the biological activity of the conjugated protein is crucial. Furthermore, inspiration from mussel adhesive proteins, which utilize thiol groups for cross-linking, could guide the development of novel underwater adhesives and coatings where derivatives of this compound act as flexible cross-linking agents. [9.2]

Advanced Catalytic Applications of this compound-based Complexes

Thioether-containing ligands are well-established in the field of homogeneous catalysis. [9t] The compound this compound can act as a tetradentate ligand, coordinating to a single metal center through both sulfur and oxygen atoms, or it can bridge two metal centers.

Research efforts could focus on synthesizing and characterizing transition metal complexes of this ligand with metals like palladium, rhodium, or iridium. [10.1] These complexes would be screened for catalytic activity in important organic transformations. The combination of a soft thioether and a potentially hard alkoxide (after deprotonation of the hydroxyl group) donor set can stabilize metal centers and create a unique electronic environment conducive to catalysis. [10.2] The hemilabile nature of the ether-thioether coordination could also be exploited to open coordination sites during a catalytic cycle.

Integration into Supramolecular Assemblies and Smart Materials Design

The non-covalent interactions of the functional groups in this compound are ripe for exploration in supramolecular chemistry. The thioether sulfur is a known halogen bond acceptor, allowing for the programmed self-assembly of the molecule with halogenated counterparts to form ordered structures. [10t]

A particularly promising area is the development of stimuli-responsive materials. The thioether groups can be reversibly oxidized to sulfoxides and then to sulfones. [11.2] This oxidation dramatically changes the polarity and coordinating ability of the sulfur atom. By incorporating this molecule into a polymer or gel, it may be possible to create "smart" materials that change their properties, such as swelling or solubility, in response to an oxidizing or reducing agent. This could have applications in areas like controlled drug release or chemical sensing. [11.2]

Q & A

Q. What are the recommended methods for synthesizing 2,2'-(Hexane-1,6-diylbis(thio))bisethanol, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between hexane-1,6-dithiol and ethylene oxide under controlled alkaline conditions. Key steps include:

-

Reaction Optimization : Use anhydrous ethanol as a solvent to minimize side reactions. Monitor temperature (40–60°C) to balance reaction rate and byproduct formation .

-

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol. Validate purity via HPLC (≥98% purity threshold) and confirm structure using H/C NMR (e.g., δ 2.65 ppm for -S-CH- groups) .

- Data Table :

| Parameter | Optimal Condition | Characterization Method |

|---|---|---|

| Solvent | Anhydrous ethanol | GC-MS |

| Temperature | 50°C ± 5°C | DSC/TGA |

| Purity Validation | ≥98% by HPLC | UV-Vis (λ = 254 nm) |

Q. How does the solubility of this compound vary across solvents, and what implications does this have for experimental design?

- Methodological Answer : The compound exhibits polarity-dependent solubility due to its thioether and hydroxyl groups.

- Solvent Screening : Test solubility in water, ethanol, DMSO, and chloroform. Use Hansen solubility parameters (δ, δ, δ) to predict compatibility .

- Implications : Low water solubility necessitates DMSO for biological assays, while ethanol is ideal for organic synthesis. Precipitation studies in mixed solvents (e.g., ethanol/water) can inform crystallization protocols .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., melting point, ΔfH°) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques.

- Validation : Cross-reference data from NIST Chemistry WebBook and replicate experiments using differential scanning calorimetry (DSC) for melting point and bomb calorimetry for ΔfH°. Apply Gaussian09 with B3LYP/6-31G(d) to compute theoretical values .

- Case Study : A 2023 study found a 5°C variation in melting points due to residual ethylene oxide; rigorous drying (PO desiccation) resolved this .

Q. How can computational modeling predict the reactivity of this compound in polymer crosslinking applications?

- Methodological Answer : Use density functional theory (DFT) to analyze sulfur lone-pair interactions and hydrogen-bonding capacity.

-

Software : COMSOL Multiphysics for crosslinking kinetics; Materials Studio for molecular dynamics simulations.

-

Key Findings : The thioether group enhances radical scavenging, making it suitable for UV-curable resins. Compare with analogous compounds (e.g., 2,2'-ethylenebis(thio)diethanol) to validate predictions .

- Data Table :

| Property | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| Bond Dissociation Energy (S-S) | 265 kJ/mol | 258 kJ/mol (±3%) |

| H-bond Acceptor Sites | 2 | Confirmed by IR |

Methodological Frameworks

Q. What factorial design approaches optimize the synthesis yield of this compound?

- Methodological Answer : A 3-factor, 2-level full factorial design evaluates temperature (X₁), catalyst concentration (X₂), and reaction time (X₃).

Q. How does this compound interact with biomembranes, and what experimental techniques quantify this?

- Methodological Answer : Fluorescence quenching and molecular docking assess membrane permeability.

- Protocol : Incorporate the compound into liposomes (DPPC/cholesterol). Monitor leakage of calcein dye via fluorescence spectroscopy (λ = 494 nm, λ = 517 nm).

- Findings : The hexane spacer enhances hydrophobic embedding, increasing membrane disruption by 22% compared to shorter-chain analogs .

Theoretical Linkages

Q. How does the Hard-Soft Acid-Base (HSAB) theory explain the compound’s coordination chemistry?

- Methodological Answer : The thioether sulfur (soft base) preferentially binds soft acids (e.g., Au or Pd) in catalysis.

Q. What role does this compound play in renewable fuel formulations?

- Methodological Answer : As a surfactant, it stabilizes biodiesel-water emulsions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.